

Chapter 1: Compound Profile: Physicochemical Properties and Safe Handling

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Compound of Interest

Compound Name: 1-Fluoro-3-isocyanato-2-methylbenzene

Cat. No.: B1367038

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Before utilizing any reactive chemical, a thorough understanding of its properties and safe handling requirements is paramount. 3-Fluoro-4-methylphenyl isocyanate is a moisture-sensitive and toxic compound that demands careful management in a laboratory setting.

Physicochemical Data

A summary of the key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₆ FNO	[1]
Molecular Weight	151.14 g/mol	[1]
Appearance	Colorless Liquid (typical)	[2]
Boiling Point	107 °C at 3 mmHg	
Density	~1.224 g/mL at 25 °C	

Safety Profile and GHS Classification

According to the Globally Harmonized System (GHS), 3-Fluoro-4-methylphenyl isocyanate is classified with significant hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin,

and causes serious skin and eye irritation.[1] Isocyanates as a class are potent respiratory sensitizers.[3]

Hazard Statements:

- H302: Harmful if swallowed.[1]
- H312: Harmful in contact with skin.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]
- H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

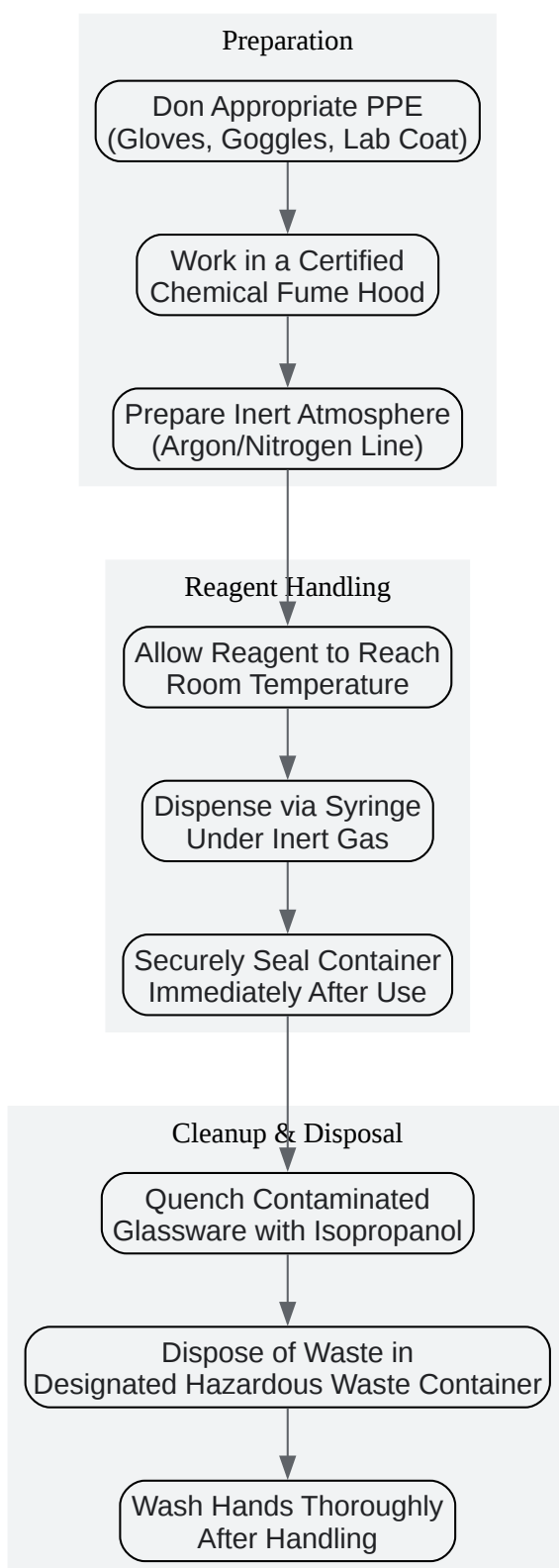
Handling, Storage, and Emergency Protocols

The high reactivity of the isocyanate group, especially with water, necessitates specific handling and storage conditions.[4][5]

Storage:

- Temperature: Store refrigerated at 2-8°C.[4]
- Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reaction with atmospheric moisture.[4]
- Container: Keep in a tightly sealed, appropriate container, such as a polyethylene or polypropylene bottle as recommended by the manufacturer.[4]

Handling Workflow: The following workflow is essential for minimizing exposure and ensuring reagent integrity.



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Caption: Workflow for Safely Handling 3-Fluoro-4-methylphenyl Isocyanate.

Chapter 2: The Electronic Landscape and Its Influence on Reactivity

The reactivity of an aromatic isocyanate is not solely determined by the -N=C=O group but is finely tuned by the substituents on the phenyl ring. In 3-Fluoro-4-methylphenyl isocyanate, the interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic profile.

- **Fluorine (at C-3):** As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).^{[6][7]} This effect pulls electron density from the aromatic ring, making the entire system more electron-poor. This, in turn, increases the partial positive charge ($\delta+$) on the electrophilic carbon of the isocyanate group, enhancing its reactivity toward nucleophiles.^[7]
- **Methyl Group (at C-4):** The methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation. This effect pushes electron density into the ring, which would typically decrease the reactivity of the isocyanate group.

The Net Effect: The strong, distance-dependent inductive effect of the fluorine atom generally outweighs the donating effect of the methyl group.^[6] Consequently, 3-Fluoro-4-methylphenyl isocyanate is expected to be more reactive than 4-methylphenyl isocyanate and likely exhibits reactivity comparable to or slightly greater than unsubstituted phenyl isocyanate.

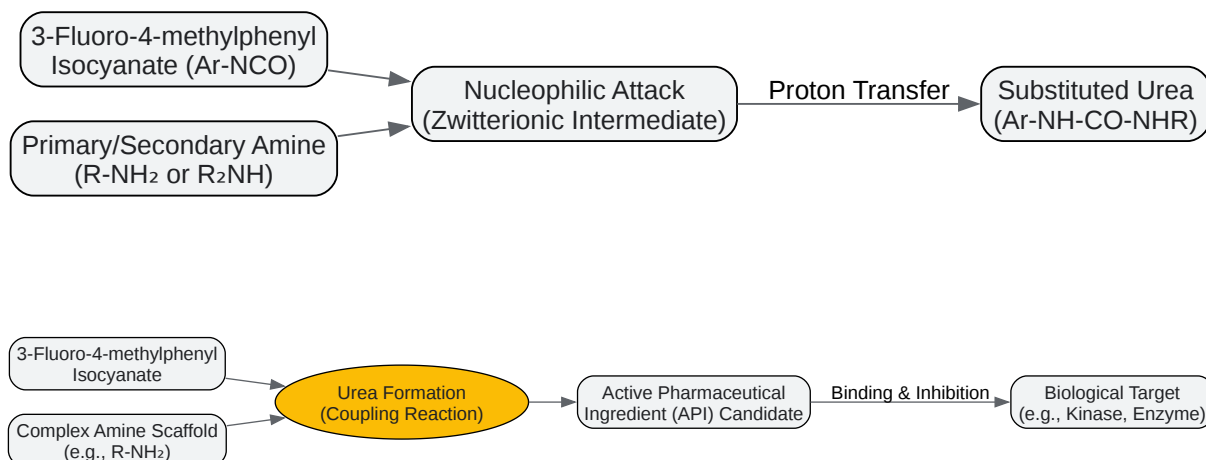
Caption: Electronic effects governing the reactivity of the isocyanate group.

Chapter 3: Core Reactivity with Nucleophiles

The fundamental reaction of an isocyanate is the addition of a nucleophile to the electrophilic carbon of the N=C=O group. The primary reactions relevant to drug discovery and polymer chemistry are with amines and alcohols.

Reaction with Amines: Synthesis of Ureas

The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea. This reaction forms the basis for many active pharmaceutical ingredients.^[8]



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